EGFR Kinase Inhibition: 2-Oxa-6-azaspiro[3.4]octane-Derived Inhibitor 21g vs. Gefitinib (IC₅₀ Comparison)
The 4-anilinoquinazoline derivative 21g, which incorporates the 2-oxa-6-azaspiro[3.4]octane moiety (obtained by deprotection of benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate), inhibits wild-type EGFR with an IC₅₀ of 15 nM, a 1.53-fold improvement over the clinical EGFR inhibitor gefitinib (IC₅₀ = 23 nM) measured in the same Z'-Lyte Kinase Assay [1]. This demonstrates that the spiro[3.4] scaffold confers a genuine gain in target engagement potency relative to the morpholine-bearing reference drug.
| Evidence Dimension | EGFR wild-type kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 15 nM (Compound 21g containing 2-oxa-6-azaspiro[3.4]octane) |
| Comparator Or Baseline | 23 nM (Gefitinib) |
| Quantified Difference | 1.53-fold lower IC₅₀ (higher potency) |
| Conditions | Z'-Lyte Kinase Assay, EGFR wild-type; values are mean of three independent experiments within 10% error |
Why This Matters
A 1.53-fold improvement in target potency at the kinase level can translate to a lower required dose or wider therapeutic window in lead optimization, making this scaffold a preferred choice over morpholine-based designs for EGFR inhibitor programs.
- [1] Zhao F, Lin Z, Wang F, Zhao W, Dong X. Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorg Med Chem Lett. 2013;23(19):5385-8. Table 1. doi:10.1016/j.bmcl.2013.07.049 View Source
